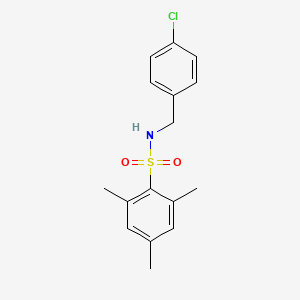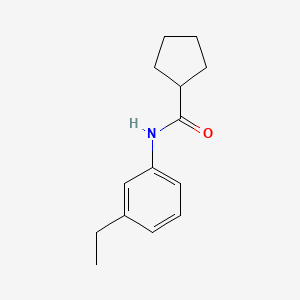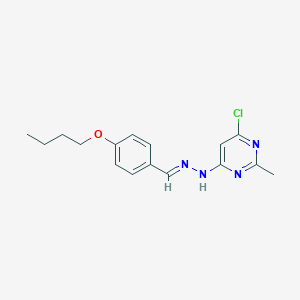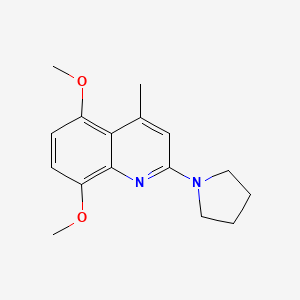![molecular formula C18H17NO4 B5788727 methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5788727.png)
methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate, also known as MAA, is a chemical compound that has been of great interest to researchers due to its potential applications in various fields of science. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes that are involved in inflammation and cancer cell proliferation. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins and are associated with cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial properties. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and has been used in the treatment of various inflammatory diseases. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has also been shown to have antitumor properties and has been studied for its potential use in the treatment of cancer. Additionally, methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to have antimicrobial properties and has been studied for its potential use as an antimicrobial agent.
実験室実験の利点と制限
One advantage of using methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate in lab experiments is its potential as a photosensitizer in photodynamic therapy. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to be effective in killing cancer cells when activated by light, making it a promising candidate for the development of new cancer treatments. Additionally, methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to have anti-inflammatory, antitumor, and antimicrobial properties, making it a versatile compound for use in various types of research.
One limitation of using methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate in lab experiments is its potential toxicity. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to be toxic to certain types of cells, and care must be taken when using it in experiments. Additionally, the synthesis of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate can be complex and time-consuming, which may limit its use in certain types of research.
将来の方向性
There are several future directions for research on methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate. One direction is the development of new drugs based on the structure of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to have antitumor and antimicrobial properties, making it a promising candidate for the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate and its potential applications in various fields of science. Finally, more research is needed to determine the toxicity of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate and its potential side effects, which will be important for the development of new treatments based on this compound.
合成法
The synthesis of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate can be achieved through various methods, including the reaction of 4-methoxyphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminobenzoic acid. Another method involves the reaction of 4-methoxyphenylacetic acid with oxalyl chloride, followed by the reaction of the resulting acid chloride with 3-aminobenzoic acid. Both methods result in the formation of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate.
科学的研究の応用
Methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been extensively studied for its potential applications in various fields of science. It has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. Additionally, methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been studied for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has also been studied for its potential use in the development of new drugs and has been shown to have antitumor and antimicrobial properties.
特性
IUPAC Name |
methyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-14-10-7-13(8-11-14)9-12-17(20)19-16-6-4-3-5-15(16)18(21)23-2/h3-12H,1-2H3,(H,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLCNGVSQTUDAP-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate;2,4-Dihydroxy-3-methylbenzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)
![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)








![1-(4-fluorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5788740.png)

